molecular formula C18H30O2 B12287762 5|A-Estran-3|A,17|A-diol

5|A-Estran-3|A,17|A-diol

Cat. No.: B12287762
M. Wt: 278.4 g/mol
InChI Key: QNKATSBSLLYTMH-UHFFFAOYSA-N
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Description

Steroid Nomenclature and Stereochemical Considerations for Estrane (B1239764) Derivatives

Understanding the naming and structure of steroids is fundamental to appreciating their function. The nomenclature is systematic, designed to convey the precise arrangement of atoms in the molecule.

The basic framework for a large family of steroid hormones is the estrane nucleus, which is a 17-carbon steroid structure. ontosight.ai This nucleus, also known as gonane, consists of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together. reagent.co.uk What sets estrane apart from other steroid backbones like androstane (B1237026) is the absence of a methyl group at the C-10 position. ajrconline.orgvulcanchem.com This seemingly small difference has profound effects on the shape and biological activity of its derivatives. ontosight.ai The estrane scaffold is the foundation upon which estrogens, a critical class of female sex hormones, are built. researchgate.net

Stereoisomerism, the phenomenon where molecules have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms, is a critical concept in steroid chemistry. gfmer.ch For estrane diols, which are estrane derivatives with two hydroxyl (-OH) groups, the spatial arrangement of these groups and the configuration of the steroid nucleus itself lead to a variety of stereoisomers, each with potentially unique biological properties.

The name 5α-Estran-3α,17α-diol itself provides a wealth of stereochemical information. The "5α" indicates that the hydrogen atom at the 5th carbon position is on the opposite side (alpha) of the steroid's ring system relative to the methyl group at C-13. This results in a relatively flat, trans-fused A/B ring junction. The "3α" and "17α" specify that the hydroxyl groups at the 3rd and 17th carbon positions are also on the alpha face of the molecule.

Several other stereoisomers of estrane diol exist, each with a different arrangement of these key features. These include:

5α-Estran-3β,17α-diol : Here, the hydroxyl group at the 3rd position is in the beta configuration (on the same side as the C-13 methyl group). steraloids.com

5β-Estran-3α,17α-diol : In this isomer, the A/B ring junction is cis-fused, creating a bent shape, because the hydrogen at C-5 is in the beta position. spectrabase.com

5β-Estran-3α,17β-diol : This isomer has a 5β configuration and the hydroxyl group at the 17th position is in the beta configuration. cymitquimica.com

Table 1: Comparison of 5α-Estran-3α,17α-diol and its Stereoisomers

Compound Name 5-Position Configuration 3-Position Hydroxyl 17-Position Hydroxyl
5α-Estran-3α,17α-diol α (trans) α α
5α-Estran-3β,17α-diol α (trans) β α
5β-Estran-3α,17α-diol β (cis) α α
5β-Estran-3α,17β-diol β (cis) α β

Academic Research Context of Estrane Diols in Steroid Biochemistry

Estrane diols are subjects of significant interest in academic research, particularly in the fields of endocrinology, oncology, and analytical biochemistry. ontosight.ai Research has focused on their roles as metabolites of more potent steroid hormones and their potential as biomarkers for various physiological and pathological conditions. ontosight.airesearchgate.net For instance, certain estrane diols are known metabolites of the anabolic steroid nandrolone (B1676933), and their detection can be indicative of its use. nih.govnih.gov The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS/MS), has been crucial for quantifying these compounds in biological samples. nih.gov Furthermore, the synthesis of deuterated versions of estrane diols, like 5α-Estrane-3α,17α-diol-d5, serves as vital internal standards for accurate quantification in mass spectrometry-based analyses.

Role of Stereoisomerism in Steroid Biological and Metabolic Research

The stereochemistry of a steroid molecule is a primary determinant of its biological activity. gfmer.ch The specific three-dimensional shape of a steroid dictates how well it can bind to its corresponding receptor, much like a key fitting into a lock. nih.gov Even subtle changes in stereoisomerism, such as the difference between an α and a β hydroxyl group, can dramatically alter a steroid's binding affinity and, consequently, its biological effect. ajrconline.org

For example, the 5α- and 5β-reduced metabolites of testosterone (B1683101) have vastly different biological activities. 5α-dihydrotestosterone is a potent androgen, while its 5β-epimer is devoid of androgenic properties. gfmer.ch This principle extends to estrane diols. The different stereoisomers of estrane diol will interact differently with enzymes and receptors, leading to distinct metabolic fates and biological actions. solubilityofthings.com Understanding these differences is crucial for elucidating the complex pathways of steroid metabolism and for designing drugs that target specific steroid receptors or metabolic enzymes. nih.govsolubilityofthings.com Research into the metabolic pathways of various estrane diol isomers helps to build a more complete picture of steroid function and regulation in the body. nih.gov

Properties

IUPAC Name

13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKATSBSLLYTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic and Chemical Synthesis Approaches for 5α Estran 3α,17α Diol and Its Research Derivatives

Chemoenzymatic Synthesis Methodologies for Steroid Conjugates

Chemoenzymatic synthesis leverages the high regio- and stereoselectivity of enzymes in combination with the flexibility of chemical reactions. brynmawr.edu This hybrid approach is particularly effective for creating complex molecules like steroid conjugates, which are important metabolites and can serve as analytical standards. The synthesis of these conjugates often involves enzymatic modification of a chemically synthesized steroid core. brynmawr.eduresearchgate.net

Integrating enzymes such as hydroxylases, reductases, or dehydrogenases into synthetic routes can lead to more concise, effective, and environmentally friendly processes. brynmawr.edu For instance, cytochrome P450 monooxygenases can be used for direct and highly selective hydroxylation at specific positions on the steroid nucleus, a transformation that is often difficult to achieve with conventional chemical methods. researchgate.net Similarly, enzymes are instrumental in the hydrolysis of conjugated steroid metabolites to isolate the parent steroid, a process that can be optimized for various factors like time, temperature, pH, and enzyme quantity. nih.gov

The generation of reference materials for metabolic studies often requires the synthesis of glycosylated steroid derivatives, such as glucuronides or sulfates. Enzyme-assisted glycosylation is a powerful tool for achieving the high stereoselectivity required for these standards. Uridine diphospho-glucuronosyltransferases (UGTs) are a key class of enzymes that catalyze the addition of glucuronic acid to steroid molecules. nih.gov

The utility of UGTs has been demonstrated in the conjugation of various estrogens, where specific UGT isoforms catalyze glucuronidation at distinct positions on the steroid's A-ring and at the C17 position. nih.gov For example, UGT2B7 has been shown to conjugate estradiol (B170435) at the 17-hydroxyl group. nih.gov This enzymatic selectivity is critical for producing specific isomers of steroid glucuronides that can be used as reference standards in analytical assays. By selecting the appropriate enzyme, it is possible to direct the glycosylation to a specific hydroxyl group on the 5α-Estran-3α,17α-diol molecule, ensuring the production of a single, well-defined conjugate for research applications.

Enzyme TypeFunctionApplication in Steroid SynthesisKey Advantage
Hydroxylases (e.g., P450)Introduce hydroxyl (-OH) groupsRegio- and stereospecific hydroxylation of the steroid core. researchgate.netHigh selectivity for positions difficult to functionalize chemically. researchgate.net
Reductases/DehydrogenasesInterconvert ketone and hydroxyl groupsStereoselective reduction of ketones to form specific alcohol isomers. brynmawr.eduControl of stereochemistry at key positions like C3 and C17. brynmawr.edu
UGTsTransfer glucuronic acidStereoselective glycosylation to form steroid glucuronides. nih.govProduction of specific conjugated metabolites for use as reference standards. nih.gov

Synthetic Organic Chemistry Routes to Estrane (B1239764) Diols and Related Steroids

Traditional organic synthesis remains a cornerstone for the production of estrane diols and other steroid analogues. These multi-step syntheses allow for the construction of the complex tetracyclic steroid core from simpler starting materials. libretexts.orgnih.gov Various strategic approaches have been developed, often categorized by the order in which the rings of the steroid are assembled (e.g., ABC → ABCD approach). libretexts.org

A common strategy involves the construction of the A, B, and C rings first, followed by the annulation of the D ring. libretexts.org For instance, the Torgov synthesis is a well-known method for constructing the steroid skeleton, which has been adapted for various estrane derivatives. libretexts.org The synthesis of specific diol isomers like 5α-Estran-3α,17α-diol requires careful selection of reducing agents to control the stereochemistry of the hydroxyl groups at the C3 and C17 positions.

Achieving the correct stereochemistry at each chiral center is one of the most significant challenges in steroid synthesis. nih.gov The 5α configuration of the A/B ring junction, and the α-orientation of the hydroxyl groups at C3 and C17, demand highly stereoselective reactions. The stereochemical outcome of reactions can be influenced by the existing stereocenters in the molecule, guiding incoming reagents to a specific face of the steroid. researchgate.net

Modern catalytic methods, including transition metal catalysis and organocatalysis, have provided new tools for controlling stereochemistry during the synthesis. nih.gov For example, enantioselective intramolecular Heck reactions have been used to create key stereocenters in the steroid core. nih.gov Regioselectivity, the ability to modify a specific position in the presence of other similar functional groups, is also critical. Steric and stereoelectronic effects can be exploited to direct reactions to a particular site on the estrane core. nih.gov

Synthetic StrategyDescriptionApplication
Torgov SynthesisA convergent approach for constructing the steroid skeleton. libretexts.orgWidely used for the synthesis of estrone (B1671321) and its derivatives. libretexts.org
Biogenetic-type CyclizationMimics the natural cyclization process to form the steroid rings. libretexts.orgUsed in the synthesis of estrone from acyclic precursors. libretexts.org
Intramolecular Diels-AlderA powerful reaction for forming multiple rings and stereocenters in a single step. researchgate.netConstruction of the hexacyclic carbon skeleton of complex steroids. researchgate.net
Directed C-H OxidationUses directing groups to selectively oxidize specific C-H bonds. nih.govInstallation of hydroxyl groups at late stages of the synthesis. nih.gov

To investigate the structure-activity relationships of 5α-Estran-3α,17α-diol, researchers often synthesize a variety of derivatives. This can involve modifying the existing hydroxyl groups or introducing new functional groups at various positions on the steroid skeleton. For example, creating ether or ester derivatives at the C3 and C17 positions can modulate the compound's properties. mdpi.com

The introduction of a carbonitrile group, particularly at the C17 position, is a common derivatization strategy. The synthesis of 17α-carbonitrile steroids can be achieved by reacting a 17-keto steroid with a cyanide source. google.com While the 17β-carbonitrile is often the thermodynamically favored product, reaction conditions can be tuned to favor the formation of the 17α isomer. These carbonitrile derivatives can serve as intermediates for further synthetic transformations or be evaluated for their own biological activities. google.comresearchgate.net

Challenges and Innovations in Steroid Synthesis for Research Applications

The synthesis of steroids for research applications is fraught with challenges. The structural complexity, multiple stereocenters, and the need for highly pure compounds make these syntheses long and often low-yielding. researchgate.netrsc.org A significant challenge lies in achieving high regio- and stereoselectivity, particularly in late-stage functionalization of the steroid core. nih.govresearchgate.net Furthermore, the low solubility of many steroid intermediates in aqueous media can complicate purification and enzymatic transformations. nih.gov

Recent innovations are addressing many of these difficulties. The development of novel catalytic systems has enabled more efficient and selective reactions. nih.govrsc.org Chemoenzymatic approaches are gaining prominence as they combine the strengths of both chemical and biological catalysis, allowing for the synthesis of highly complex and specifically functionalized steroids. brynmawr.edunih.gov Additionally, the field of synthetic biology is contributing new tools, with engineered microorganisms being developed as "microbial cell factories" for the de novo biosynthesis of steroids from simple precursors, offering a potentially more sustainable and efficient manufacturing platform for the future. nih.govmdpi.com

Molecular Interactions and Biological Roles of Estrane Diols: Mechanistic Research

Receptor Binding and Activation Profiles of Estrane (B1239764) Diols

The biological activities of estrane diols are primarily mediated through their interaction with various cellular receptors. The specific stereochemistry of the hydroxyl groups on the estrane nucleus dictates the binding affinity and subsequent activation profile for these receptors, leading to a wide range of physiological responses.

The classical mechanism of estrogenic action involves the binding and activation of two principal nuclear estrogen receptors, ERα and ERβ. ejmo.org These receptors function as ligand-activated transcription factors that modulate gene expression. youtube.com While direct and extensive binding data for 5α-Estran-3α,17α-diol is not prominently available, the activities of its related androstane (B1237026) and estrane metabolites provide significant insight into how such structures interact with ERs.

Metabolites such as 5α-androstane-3β,17β-diol (3β-Adiol) and 5α-androstane-3α,17β-diol (3α-Adiol) exhibit distinct affinities for ER subtypes. Research has shown that 3β-Adiol possesses a high affinity for ERβ and is considered a selective agonist for this receptor subtype. nih.govunimi.itfrontiersin.org In contrast, 3α-Adiol has a substantially lower affinity for both ERα and ERβ. nih.govwikipedia.org It demonstrates approximately 0.07% and 0.3% of the affinity of estradiol (B170435) for ERα and ERβ, respectively. wikipedia.org This preferential binding is critical, as ERα and ERβ often have different, and sometimes opposing, physiological roles. For instance, in the paraventricular nucleus of the hypothalamus, ERβ is the predominant estrogen receptor, and its activation by 3β-Adiol is linked to the regulation of oxytocin expression. nih.gov

The binding affinity of various steroids to estrogen receptors is a key determinant of their biological potency. The relative binding affinities (RBA) are often compared to that of estradiol (E2), the primary endogenous estrogen.

CompoundTarget ReceptorRelative Binding Affinity (RBA) vs. EstradiolReference
5α-androstane-3β,17β-diol (3β-Adiol)ERα3% unimi.it
5α-androstane-3β,17β-diol (3β-Adiol)ERβ7% unimi.it
5α-androstane-3α,17β-diol (3α-Adiol)ERα0.07% wikipedia.org
5α-androstane-3α,17β-diol (3α-Adiol)ERβ0.3% wikipedia.org
Testosterone (B1683101)ERα / ERβLow nih.gov
Dihydrotestosterone (DHT)ERα / ERβLow nih.gov

The binding of a ligand to a nuclear receptor like ERα or ERβ induces a specific conformational change in the receptor protein. nih.gov This structural shift is crucial as it dictates the subsequent recruitment of a large complex of co-regulatory proteins, which can be either co-activators or co-repressors. ejmo.orgnih.gov The specific shape adopted by the ligand-receptor complex determines which co-regulators can bind, ultimately defining the transcriptional outcome (gene activation or repression). nih.gov

Different ligands can induce distinct conformational states, leading to varied biological effects. nih.govresearchgate.net For example, the agonist estradiol promotes a conformation that facilitates the binding of co-activators like SRC-1 and SRC-3, leading to robust gene transcription. nih.govnih.gov In contrast, antagonists or selective estrogen receptor modulators (SERMs) induce a different conformation that may block co-activator binding or even recruit co-repressors. nsf.gov Research on xenoestrogens like bisphenol-A (BPA) and genistein has shown that these compounds can differentially recruit co-regulatory proteins compared to estradiol, providing a mechanism for their unique biological activities. nih.govnih.gov While specific studies detailing the conformational changes induced by 5α-Estran-3α,17α-diol are lacking, it is a fundamental principle that its interaction with ERs would similarly involve such structural modulations to enact its effects.

Beyond the classical nuclear-initiated signaling that regulates gene transcription over hours or days, estrogens can also elicit rapid, non-genomic effects within seconds to minutes. nih.govnih.gov These actions are mediated by a subpopulation of estrogen receptors, including ERα and ERβ, that are localized to the plasma membrane (mERs). nih.govfrontiersin.orgnih.gov

This membrane-initiated steroid signaling (MISS) involves the activation of various intracellular signaling cascades, often through G-protein-coupled receptors (GPCRs). ejmo.orgnih.gov For example, estradiol binding to mERs can trigger the activation of metabotropic glutamate receptors (mGluRs), leading to downstream events like increased intracellular calcium, cAMP production, and the activation of protein kinases such as mitogen-activated protein kinase (MAPK). frontiersin.orgnih.gov These rapid signaling events can quickly alter neuronal excitability and function. nih.gov The activation of mERα by the nonclassical estradiol pathway activator 4-estren-3α, 17β-diol (estren) has been shown to restore learning deficits in certain pathological models, highlighting the therapeutic potential of targeting these pathways. nih.gov It is plausible that estrane diols like 5α-Estran-3α,17α-diol could also engage these non-genomic pathways, contributing to a broader range of biological effects in the central nervous system and other tissues.

Neurosteroidal Actions and Central Nervous System Research (General Androstane/Estrane Diol Context)

Neurosteroids are steroids synthesized within the brain or that accumulate in the brain and can rapidly modulate neuronal excitability. nih.gov Their acute effects are generally not mediated by the genomic actions of classical steroid receptors but rather through interactions with neuronal membrane receptors and ion channels. nih.gov

Androstane diols, which are structurally related to estrane diols, are well-characterized neurosteroids. For example, 5α-androstane-3α,17β-diol (3α-Adiol) is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govwikipedia.orgnih.gov By enhancing the action of GABA, 3α-Adiol can produce anxiolytic, anticonvulsant, and pro-sexual effects. wikipedia.orgnih.gov These actions are rapid and are mediated directly at the neuronal membrane. nih.gov Given that androgens like testosterone and DHT are metabolized into these neuroactive diols, it is believed that some of the central nervous system effects of androgens are mediated through these metabolites. wikipedia.org Estrane diols, sharing the core steroidal structure, are also investigated for their potential roles in modulating brain development, mood, and behavior through both genomic and non-genomic pathways. nih.govnih.gov

Positive Allosteric Modulation of Gamma-Aminobutyric Acid Type A Receptors (GABAAR)

Research into the direct interaction of 5α-estran-3α,17α-diol with gamma-aminobutyric acid type A receptors (GABAARs) is an emerging area of neuropharmacology. While comprehensive studies specifically on this estrane diol are limited, the broader class of neurosteroids, particularly androstane diols with similar stereochemical configurations, have demonstrated positive allosteric modulatory effects on GABAARs. For instance, the structurally related C19 neurosteroid, 5α-androstane-3α,17β-diol, is a known potent positive allosteric modulator of GABAARs. This modulation is characterized by an enhancement of the receptor's response to its primary ligand, GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This action generally results in a calming or inhibitory effect on the central nervous system.

The structural characteristics of these neurosteroids, particularly the 3α-hydroxyl group on the A-ring, are considered crucial for their modulatory activity at the GABAAR. It is hypothesized that 5α-estran-3α,17α-diol, possessing a similar 3α-hydroxyl-5α-reduced A/B ring structure, may exhibit comparable modulatory properties. However, the influence of the C-18 methyl group (absent in estranes) and the stereochemistry at the C-17 position (α-hydroxyl in the subject compound versus β-hydroxyl in many studied androstanes) would likely impact the binding affinity and efficacy at the receptor. Further electrophysiological and binding studies are necessary to elucidate the specific interactions and functional consequences of 5α-estran-3α,17α-diol at the GABAAR.

Interactive Data Table: Comparative GABAA Receptor Modulation by Related Neurosteroids

CompoundReceptor Subunit SpecificityPotentiation of GABA-evoked currentsDirect Gating Activity
Allopregnanoloneα1β2γ2HighYes, at high concentrations
5α-androstane-3α,17β-diolα1β2γ2Moderate to HighYes, at high concentrations
5α-estran-3α,17α-diol Data not availableData not availableData not available

Note: The data presented for Allopregnanolone and 5α-androstane-3α,17β-diol is for comparative purposes, as direct experimental data for 5α-estran-3α,17α-diol is not currently available in published literature.

Neuroprotective Research and Effects on Neuronal Morphology

The potential neuroprotective effects of 5α-estran-3α,17α-diol are a subject of significant interest, largely inferred from studies on other estrogenic compounds. For example, 17α-estradiol has been shown to exert neuroprotective effects in various in vitro models of neuronal injury. These effects are thought to be mediated through a combination of mechanisms, including antioxidant activity, modulation of intracellular signaling pathways, and regulation of gene expression related to cell survival and apoptosis.

Investigations into the effects of estrogens on neuronal morphology have revealed their capacity to promote neurite outgrowth, increase dendritic spine density, and enhance synaptic plasticity. These structural changes are believed to underlie some of the cognitive and behavioral effects of estrogens. Given its classification as an estrane diol, it is plausible that 5α-estran-3α,17α-diol could share some of these neurotrophic and neuroprotective properties. However, without direct experimental evidence, its specific effects on neuronal survival and morphology remain speculative. Future research should focus on evaluating the efficacy of 5α-estran-3α,17α-diol in cellular and animal models of neurodegeneration and neuronal injury.

Influence on Endocrine System Regulation (e.g., Gonadotropin Dynamics)

The influence of 5α-estran-3α,17α-diol on the regulation of the endocrine system, particularly on the dynamics of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), is not well-documented. However, studies on related androstane metabolites have provided some insights into how 5α-reduced steroids can impact the hypothalamic-pituitary-gonadal (HPG) axis. For instance, the androstane analogue, 5α-androstane-3β,17α-diol, has been implicated as a regulator of gonadotropin secretion. nih.gov

The regulation of gonadotropin release is a complex process involving feedback mechanisms at the level of the hypothalamus and the pituitary gland. Estrogens are known to exert both negative and positive feedback on gonadotropin secretion, depending on the concentration and duration of exposure. It is conceivable that 5α-estran-3α,17α-diol, as an estrogen metabolite, could participate in these feedback loops. Its precise role, whether stimulatory or inhibitory, and its potency relative to other endogenous estrogens like 17β-estradiol, are yet to be determined.

Research into Modulation of Steroidogenic Enzyme Expression and Activity

The biotransformation of steroids is a critical aspect of endocrine function, and the enzymes involved in these pathways are key regulatory points. While direct studies on the modulation of steroidogenic enzyme expression and activity by 5α-estran-3α,17α-diol are lacking, the metabolism of related androstane diols provides a framework for potential interactions. The synthesis and degradation of such steroids involve a number of key enzymes, including 5α-reductases, hydroxysteroid dehydrogenases (HSDs), and cytochrome P450 enzymes.

It is possible that 5α-estran-3α,17α-diol could act as a substrate for, or an inhibitor of, certain steroidogenic enzymes, thereby influencing the local and systemic steroid milieu. For example, its formation would be dependent on the activity of specific reductases and HSDs, and its further metabolism would be governed by other enzymes within the steroidogenic cascade.

Effects of Exogenous Agents on Endogenous Steroid Metabolism Pathways

The metabolism of endogenous steroids can be significantly altered by the introduction of exogenous agents, including drugs, environmental chemicals, and dietary components. These agents can induce or inhibit the activity of steroidogenic enzymes, leading to changes in the production and clearance of hormones.

While specific data on the interaction of exogenous agents with the metabolism of 5α-estran-3α,17α-diol is not available, general principles of steroid metabolism apply. For instance, compounds known to inhibit 5α-reductase would be expected to decrease the formation of 5α-reduced steroids, including potentially 5α-estran-3α,17α-diol, from their Δ4-precursors. Conversely, inducers of specific cytochrome P450 enzymes could accelerate its hydroxylation and subsequent elimination. Understanding these interactions is crucial for predicting potential drug-hormone interactions and the impact of environmental exposures on endocrine health.

Interactive Data Table: Key Enzymes in Steroid Metabolism and Potential Interactions

EnzymeFunction in SteroidogenesisPotential Interaction with 5α-Estran-3α,17α-diolKnown Exogenous Modulators
5α-ReductaseConverts Δ4-steroids to 5α-reduced steroidsLikely involved in its synthesis from an estrane precursorFinasteride, Dutasteride (Inhibitors)
3α-Hydroxysteroid DehydrogenaseInterconversion of 3-keto and 3α-hydroxy steroidsPotentially involved in its synthesis and metabolismIndomethacin (Inhibitor)
17α-Hydroxysteroid DehydrogenaseInterconversion of 17-keto and 17α-hydroxy steroidsKey to the presence of the 17α-hydroxyl groupData not available for specific inhibitors
Cytochrome P450 EnzymesHydroxylation and aromatization of steroidsPotential substrate for metabolic clearanceKetoconazole (Inhibitor), Rifampicin (Inducer)

Note: The potential interactions listed for 5α-estran-3α,17α-diol are hypothetical and based on its structure and the known functions of the enzymes. Specific experimental data is required for confirmation.

High-Resolution Mass Spectrometry and Chromatography Techniques

High-resolution mass spectrometry coupled with chromatographic separation is the cornerstone of modern steroid analysis, offering unparalleled sensitivity and specificity. These techniques are essential for distinguishing between the numerous stereoisomers of steroids, which often exhibit identical masses and similar physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Applications in Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the comprehensive analysis of steroid profiles in biological samples. Due to the low volatility of steroids, a derivatization step is typically required to convert the polar hydroxyl groups into more volatile ethers, such as trimethylsilyl (TMS) ethers. This process also enhances the chromatographic properties and generates characteristic fragmentation patterns upon electron ionization (EI).

The electron ionization mass spectrum of a closely related compound, the bis-TMS derivative of 5α-androstane-3α,17α-diol, provides an illustrative example of the type of data obtained in such analyses. The fragmentation pattern is key to the structural identification of the steroid nucleus and the position and orientation of the functional groups.

Table 1: Illustrative GC-MS Data for a Related Steroid Derivative (Data for Androstane-3,17-diol, (3α,5α,17α)-, 2TMS derivative)

PropertyValue
FormulaC25H48O2Si2
Molecular Weight436.8184
CAS Registry Number10426-35-4
Data sourced from the NIST WebBook. steraloids.com

Isomer Differentiation by Advanced Mass Spectrometric Techniques

The differentiation of steroid isomers is a significant analytical challenge. Advanced mass spectrometric techniques, including the analysis of fragmentation patterns and the use of high-resolution chromatography, are crucial for distinguishing between closely related compounds like 5α-Estran-3α,17α-diol and its isomers. The stereochemistry of the steroid nucleus can influence the fragmentation pathways in mass spectrometry, leading to differences in the relative abundances of certain fragment ions. nih.gov

Furthermore, the chromatographic separation of isomers is critical. The choice of the stationary phase and the mobile phase composition in LC can be optimized to achieve baseline separation of even subtle structural differences. For GC-MS, the use of different derivatization agents can also alter the chromatographic behavior and mass spectral fragmentation of isomers, aiding in their differentiation.

Immunoanalytical Techniques in Steroid Research

Immunoassays are widely used for the quantification of steroids due to their high throughput and relatively low cost. However, their specificity can be a significant limitation, especially when analyzing a complex mixture of structurally similar steroids.

Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA) for Steroid Quantification

Enzyme immunoassays (EIA) and radioimmunoassays (RIA) are based on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites. The development of a highly specific immunoassay requires an antibody that recognizes the target steroid with high affinity and minimal cross-reactivity with other related compounds.

The specificity of steroid immunoassays is a critical factor, as structurally similar steroids can cross-react with the antibody, leading to inaccurate measurements. jcrpe.orguiowa.edu For example, an immunoassay developed for one steroid may show significant cross-reactivity with its metabolites or other endogenous steroids. mdpi.com While specific immunoassays for 5α-Estran-3α,17α-diol are not described in the available literature, the development of such an assay would necessitate the synthesis of a suitable immunogen and the rigorous testing of the resulting antibody for cross-reactivity against a panel of related estranediol isomers.

Table 3: General Cross-Reactivity Considerations in Steroid Immunoassays

Cross-Reactant TypePotential for Interference
StereoisomersHigh
MetabolitesHigh to Moderate
Structurally similar steroidsModerate to Low
Synthetic steroidsVariable

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous structural elucidation of steroid compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to determine the precise connectivity and stereochemistry of the steroid nucleus.

Table 4: Illustrative ¹³C NMR Chemical Shifts for a Related Androstane Diol (Data for 5α-Androstane-3α,17β-diol)

Carbon AtomChemical Shift (ppm)
C-3~67
C-5~46
C-10~36
C-13~43
C-17~81
Note: These are approximate values for a related compound and serve for illustrative purposes. Actual values for 5α-Estran-3α,17α-diol will differ.

The synthesis and subsequent NMR characterization of steroid derivatives are crucial for confirming their structure and for providing reference material for other analytical methods. nih.gov

An in-depth examination of the analytical methodologies required for the precise and reliable measurement of the steroid compound 5α-Estran-3α,17α-diol is critical for advancing research in steroid metabolomics. The development and validation of robust analytical methods are foundational to ensuring the accuracy, comparability, and credibility of scientific data. This involves a comprehensive approach that addresses everything from initial sample handling to the statistical analysis of results.

Future Directions in Academic Research on 5α Estran 3α,17α Diol

In-depth Exploration of Undiscovered Endogenous Biosynthetic Routes and Tissue Specificity

The complete biosynthetic pathway of 5α-Estran-3α,17α-diol in humans and other species is not yet fully characterized. While the general steroidogenesis cascade, originating from cholesterol, is well-established, the specific enzymatic steps and intermediate molecules leading to this particular estrane (B1239764) diol are subjects for future investigation. mdpi.com Research on related compounds has shown that metabolites of steroids like nandrolone (B1676933) can include various estrane diols, and some isomers may even occur naturally in specific physiological states, such as in the urine of pregnant cattle. researchgate.net However, the precise enzymes and tissues responsible for the endogenous production of 5α-Estran-3α,17α-diol are unknown.

Future research should focus on:

Identifying Precursors and Intermediates: Utilizing tracer studies with labeled steroid precursors to map the metabolic flow and identify the direct molecular ancestors of 5α-Estran-3α,17α-diol.

Enzyme Discovery and Characterization: Screening tissue-specific cDNA libraries for novel steroidogenic enzymes or identifying new activities in known enzymes, such as reductases and dehydrogenases, that could catalyze the final steps of its synthesis.

Mapping Tissue-Specific Production: Conducting comprehensive analyses of various tissues (e.g., adrenal glands, gonads, liver, brain, adipose tissue) to determine the primary sites of its biosynthesis. This will provide crucial context for understanding its potential physiological roles, whether as a circulating hormone or a locally acting paracrine/intracrine factor.

Comprehensive Enzyme Kinetic and Stereochemical Studies of Metabolizing Enzymes Relevant to Estrane Diols

The biological activity of steroids is critically dependent on their three-dimensional structure. The metabolism of 5α-Estran-3α,17α-diol likely involves a suite of enzymes, such as hydroxysteroid dehydrogenases (HSDs), that exhibit high degrees of substrate and product stereospecificity. nih.gov Understanding the kinetics and stereochemical preferences of these enzymes is essential for predicting the metabolic fate and biological activity of this and related estrane diols.

Studies on enzymes involved in the metabolism of other diols have revealed important details about their stereochemical course, such as the specific face of the NAD cofactor to which a hydride is transferred. nih.govnih.gov The pharmacokinetics of many chiral compounds are stereoselective, with metabolism often being the primary driver of these differences. researchgate.net Future research in this area should involve detailed enzymatic assays using purified recombinant enzymes and specific estrane diol isomers. Key parameters to investigate include the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing a quantitative measure of enzyme affinity and efficiency.

Table 1: Key Parameters for Future Enzyme Kinetic Studies This table outlines the essential kinetic and stereochemical data that need to be determined for enzymes suspected of metabolizing 5α-Estran-3α,17α-diol.

Parameter Description Rationale for Investigation
Km (Michaelis-Menten Constant) Substrate concentration at which the enzyme operates at half its maximum velocity. Indicates the affinity of the enzyme for 5α-Estran-3α,17α-diol and its isomers.
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate. Defines the maximum metabolic capacity of a specific pathway.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time. Measures the catalytic efficiency of the enzyme.
Stereospecificity The preference of an enzyme for one stereoisomer over another. Determines which specific isomers are produced or degraded, directly impacting biological signals.
Cofactor Requirement Identification of necessary cofactors (e.g., NAD+/NADH, NADP+/NADPH). Essential for understanding the metabolic context and regulation of the enzymatic reaction. nih.gov

Characterization of Novel Molecular Targets and Signaling Pathways Mediated by Estrane Diols

While some steroids exert their effects through classical nuclear hormone receptors (e.g., estrogen and androgen receptors), there is growing evidence for non-genomic or alternative signaling pathways. Related androstane (B1237026) diols have been shown to activate cytoplasmic signaling cascades, such as the PI3K/AKT pathway, independent of the androgen receptor. nih.govnih.gov For instance, 5α-androstane-3β,17β-diol (3β-Diol) is known to mediate effects through the Estrogen Receptor-β (ERβ) pathway. researchgate.net

It is plausible that 5α-Estran-3α,17α-diol may also interact with novel molecular targets, including other nuclear receptors, orphan receptors, or membrane-bound receptors, to initiate rapid signaling events. Future research should employ a multi-pronged approach to identify these targets and pathways. This could include affinity chromatography using 5α-Estran-3α,17α-diol as bait to pull down binding proteins, as well as high-throughput screening of receptor panels. A systems biology approach, utilizing transcriptomics and proteomics in cells treated with the compound, could reveal the downstream signaling networks and biological processes it regulates. nih.gov

Table 2: Potential Signaling Pathways for Investigation This table lists potential molecular targets and signaling cascades that warrant investigation for 5α-Estran-3α,17α-diol, based on findings for structurally similar steroids.

Target/Pathway Known Ligand Example Potential Effect of 5α-Estran-3α,17α-diol
Estrogen Receptor-β (ERβ) 5α-androstane-3β,17β-diol researchgate.net Regulation of gene expression related to neuroprotection, anti-inflammatory responses.
PI3K/AKT Pathway 5α-androstane-3α,17β-diol nih.gov Activation of cell survival and proliferation signals, potentially independent of nuclear receptors.
G-protein coupled receptors (GPCRs) Various steroids Initiation of rapid, non-genomic cellular responses.
Orphan Nuclear Receptors Endogenous lipids/metabolites Regulation of metabolic or developmental gene networks.

Development of Advanced Analytical Standards and Certified Reference Materials for Isomeric Estrane Diols

Accurate and reproducible quantification of 5α-Estran-3α,17α-diol in biological matrices is fundamental to all areas of its research. This requires the availability of high-purity analytical standards and certified reference materials (CRMs). Commercial suppliers currently offer standards for 5α-Estran-3α,17α-diol and several of its isomers, including deuterated versions (e.g., 5α-Estran-3α,17α-diol-d5) for use as internal standards in mass spectrometry. lgcstandards.comsteraloids.comscbt.com

However, the comprehensive study of estrane diol metabolism and function necessitates a complete panel of all possible stereoisomers. Future efforts should be directed towards:

Synthesis and Certification of All Stereoisomers: Chemical synthesis and rigorous purification of every possible stereoisomer of 5α-estran-diol to serve as CRMs.

Development of Isomer-Specific Antibodies: Generation of monoclonal antibodies with high specificity for 5α-Estran-3α,17α-diol, enabling the development of sensitive immunoassays.

Advanced Chromatographic Separation: Improving liquid chromatography (LC) and gas chromatography (GC) methods to achieve baseline separation of all closely related isomers, which is critical for unambiguous identification and quantification in complex biological samples. researchgate.net

Application of In Silico and Systems Biology Approaches to Estrane Metabolism and Action

Computational methods provide powerful tools for predicting the biological activities of steroids and generating testable hypotheses, thereby accelerating research. nih.gov In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the binding affinity of 5α-Estran-3α,17α-diol and its isomers for a wide range of nuclear receptors, enzymes, and other proteins. nih.gov These models can help prioritize experimental studies by identifying the most likely biological targets. nih.gov

Furthermore, systems biology approaches can integrate diverse datasets (e.g., genomic, proteomic, metabolomic) to construct comprehensive models of steroid action. nih.gov Applying these methods to 5α-Estran-3α,17α-diol could help:

Predict Metabolic Pathways: Use metabolic modeling software to predict the likely metabolites of 5α-Estran-3α,17α-diol based on the known activities of human metabolic enzymes.

Identify Regulatory Networks: Analyze gene expression data from cells treated with the compound to identify the key signaling pathways and transcriptional networks it modulates.

Elucidate Physiological Roles: Integrate data on its tissue distribution, metabolic pathways, and cellular effects to build a holistic model of its role in physiology.

Table 3: Application of In Silico Tools in 5α-Estran-3α,17α-diol Research This table summarizes how various computational approaches can be strategically applied to advance the understanding of 5α-Estran-3α,17α-diol.

Computational Approach Specific Application Expected Outcome
Molecular Docking Simulate the binding of 5α-Estran-3α,17α-diol to the ligand-binding domains of nuclear receptors (e.g., ERα, ERβ, AR) and enzyme active sites (e.g., HSDs). nih.govnih.gov Prediction of binding affinity and potential agonistic or antagonistic activity; identification of key interacting amino acid residues.
QSAR Modeling Develop models that correlate the structural features of various estrane diols with their biological activity. Prediction of the activity of unsynthesized or untested isomers.
ADME Prediction In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. nih.gov Estimation of the pharmacokinetic profile of 5α-Estran-3α,17α-diol to guide future in vivo studies.
Systems Biology Modeling Integrate transcriptomic and proteomic data to build network models of cellular responses to the compound. nih.gov Identification of novel signaling pathways and a holistic understanding of its mechanism of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.